

ilaprazole sodium pH stability profile

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Compound Focus: Ilaprazole sodium

CAS No.: 172152-50-0

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Ilaprazole Sodium Stability Profile

pH Condition	Temperature	Half-Life / Degradation	Key Findings	Citation
Acidic pH (<5)	37°C	Rapid degradation (half-life ~10 min for Omeprazole, indicative of PPI class instability) [1]	Stability is severely compromised; requires protective formulations (e.g., enteric coating) for oral administration.	[1]
Physiological pH (7.0-7.8)	37°C	~50% degraded in 2 hours [2]	Highly unstable at body temperature, complicating <i>in vivo</i> absorption studies.	[2]
Physiological pH (7.8)	4°C	Only ~3% degraded in 2 hours [2]	Stability can be maintained with strict temperature control (refrigeration) during experiments.	[2]
Alkaline pH (≥6.5)	-	Stability increases significantly (e.g., Omeprazole half-life: 18 h at pH 6.5) [1]	Degradation is minimized, allowing for handling and analysis in alkaline buffers.	[1]

Troubleshooting Common Experimental Issues

Problem 1: Low Drug Recovery in Permeability or Absorption Studies

- **Potential Cause:** Degradation of **ilaprazole sodium** during the experiment due to exposure to physiological pH (7.0-7.8) and temperature (37°C) [2].
- **Solution:**
 - **Modify Experimental Conditions:** Actively control the temperature of the perfusate or dissolution medium. Performing experiments at **4°C** instead of 37°C can drastically reduce degradation, allowing for accurate absorption measurements [2].
 - **Verify Stability:** Always run a parallel stability test under your experimental conditions (without the biological model) to quantify the extent of degradation.

Problem 2: Inconsistent Dissolution Test Results

- **Potential Cause:** Using a dissolution medium with a suboptimal pH that does not adequately protect the drug or facilitate dissolution.
- **Solution:**
 - **Use an Alkaline Medium:** Adopt a phosphate buffer with a **pH of 8.0** for the dissolution testing of ilaprazole formulations. This pH provides a good balance between drug stability and dissolution performance [3].
 - **Add a Surfactant:** Incorporate **0.5% (w/v) sodium dodecyl sulfate (SDS)** into the pH 8.0 phosphate buffer to improve wetting and dissolution consistency [3].
 - **Immediate Alkalization:** After sampling, immediately alkalize the filtrate by adding a small volume of 0.05 mol/L sodium hydroxide solution to prevent post-sampling degradation before HPLC analysis [3].

Problem 3: Poor Long-Term Storage Stability

- **Potential Cause:** The inherent chemical instability of ilaprazole at room temperature, leading to the formation of impurities and a decrease in assay content [4].
- **Solution:**
 - **Standard Storage:** Store **ilaprazole sodium refrigerated at 5°C** to maximize shelf-life [4].

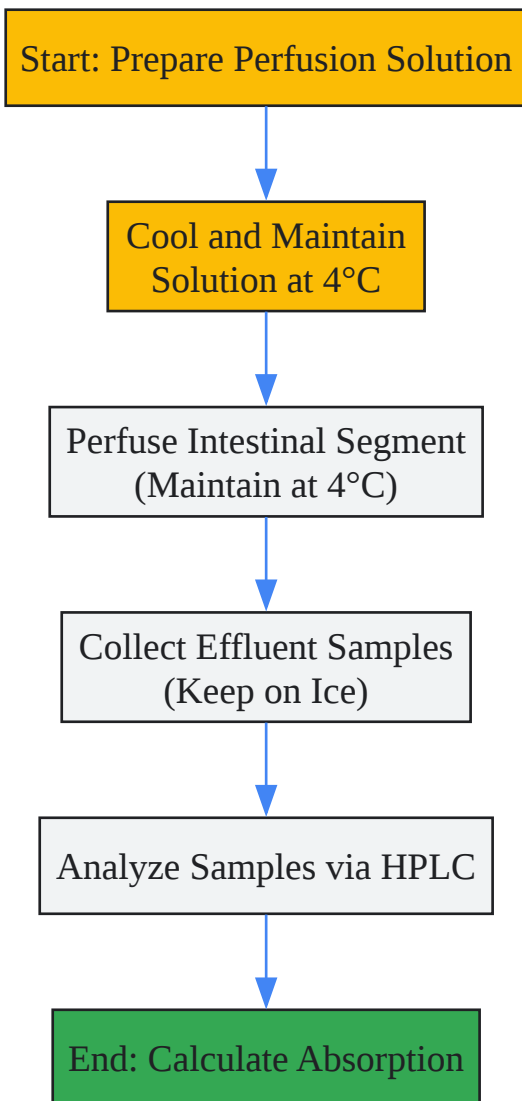
- **Investigate Cocrystal Technology:** For a fundamental improvement, consider developing an **ilaprazole/xylitol cocrystal**. Research shows this cocrystal maintains 99.8% purity for 3 months at 25°C and 65% relative humidity, whereas the pure drug degrades significantly under the same conditions [4] [5].
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Detailed Experimental Protocols

Protocol 1: Modified In-Situ Intestinal Absorption Study

This protocol is designed to overcome stability issues when studying ilaprazole absorption [2].

Workflow:



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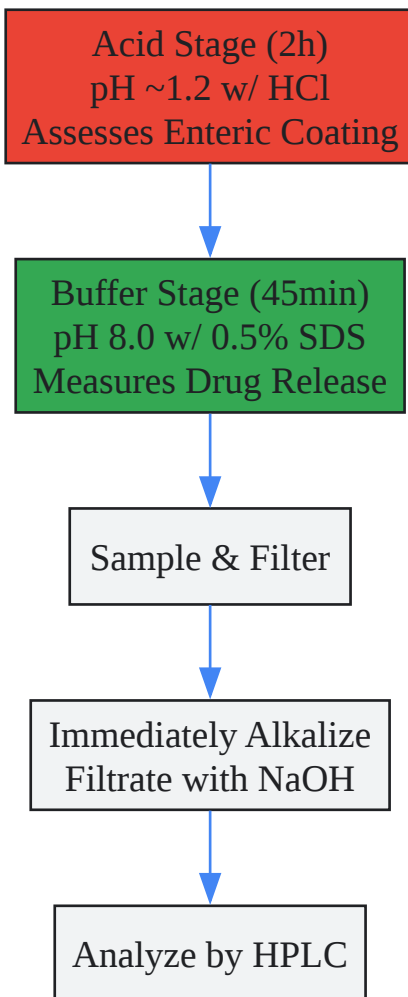
Key Steps:

- **Solution Preparation:** Prepare the **ilaprazole sodium** solution in an appropriate buffer (e.g., Krebs-Ringer solution).
- **Temperature Control:** **Crucially, cool and maintain the solution at 4°C** before and during the perfusion.
- **Perfusion:** Use a standard *in-situ* intestinal perfusion model (e.g., in rats). Actively cool the intestinal segment to minimize degradation during the experiment.
- **Sample Collection:** Collect effluent samples and keep them on ice immediately.
- **Analysis:** Quantify the drug concentration in the samples using a validated HPLC method.

Protocol 2: Dissolution Testing for Enteric-Coated Formulations

This method is specific for ilaprazole enteric-coated tablets and avoids organic solvents [3].

Workflow:



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Key Steps:

- **Acid Stage:** Use 900 mL of **dissolution medium A (0.1N HCl with 0.2% NaCl)**. Use apparatus 2 (paddles) at 100 rpm. Test for 2 hours to ensure no drug release (acid resistance).
- **Buffer Stage:** Remove the tablets, wash with water, and transfer them to 900 mL of **dissolution medium B (phosphate buffer, pH 8.0, with 0.5% SDS)**. Continue with apparatus 2 at 100 rpm for 45 minutes.
- **Sampling:** Take a sample of the dissolution medium and filter immediately.

- **Post-Sampling Stabilization:** Immediately add 1 mL of 0.05 mol/L sodium hydroxide solution to the filtered eluate to stabilize the ilaprazole before HPLC analysis.
- **HPLC Analysis:** Use a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH ~8.3). Detect at 237 nm [3].

Key Technical Takeaways

- **Temperature is Critical:** The instability of **ilaprazole sodium** is exacerbated by temperature. For any experimental procedure outside of final formulated product storage, **temperature control is as important as pH control** [2].
- **Stability-Indicating Analytics:** The HPLC method used for analysis must be stability-indicating, meaning it can separate ilaprazole from its degradation products. The method from [6] using a C8 column and UV detection at 237 nm is a validated example.
- **Consider Novel Formulations:** The instability of ilaprazole is a major formulation challenge. Recent research into **ilaprazole/xylitol cocrystals** presents a promising avenue to develop stable, room-temperature-storable formulations, addressing the core stability problem [4] [5].

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